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Compound of Interest

Compound Name:
Methyl 4-Boc-2,2-dimethyl-

morpholine-5-carboxylate

CAS No.: 1272758-01-6

Cat. No.: B1425439

Get Quote

The Pharmacological Origins of the Morpholine
Scaffold
Morpholine (1-oxa-4-azacyclohexane) is a six-membered, non-aromatic heterocycle that has

transitioned from a simple industrial solvent to a "privileged scaffold" in modern drug discovery.

Historically, morpholine was utilized primarily as a peripheral "capping" group—an N-linked

appendage added late in the synthesis to modulate the physicochemical properties of a lead

compound.

The rationale for its widespread adoption lies in its unique atomic composition. The morpholine

ring features an oxygen atom that acts as a potent hydrogen-bond acceptor, and a secondary

amine nitrogen that provides optimal basicity (pKₐ ≈ 8.3–8.7) [1]. This combination imparts

excellent aqueous solubility, balances lipophilicity, and enhances metabolic stability compared

to its all-carbon analog, cyclohexane, or its more basic nitrogen analog, piperazine.

However, the paradigm has shifted. Rather than using morpholine solely as an N-linked

peripheral group, medicinal chemists now recognize the immense value of C-substituted
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morpholines [2]. By introducing substituents at the carbon atoms (C2, C3, C5, or C6),

researchers can introduce chirality, lock the ring into specific chair conformations, and direct

functional groups into precise vector geometries for optimal target engagement.
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Logical relationship between morpholine structural features and pharmacological outcomes.

Biological Relevance and FDA-Approved Case
Studies
The integration of the morpholine scaffold has led to the successful development of numerous

FDA-approved therapeutics [3]. While N-substituted morpholines dominate the historical

market, the push for C-substituted derivatives is expanding the chemical space of

neurodegenerative, antimicrobial, and oncological drugs.

Table 1: Quantitative and Qualitative Data of Key Morpholine-Containing FDA-Approved Drugs
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Drug Name
Therapeutic
Class

Primary Target
Morpholine
Role / Binding
Mechanism

Molecular
Weight ( g/mol
)

Linezolid Antibiotic
Bacterial 50S

Ribosome

Morpholine

oxygen acts as

an H-bond

acceptor with the

23S rRNA,

stabilizing the

drug-target

complex.

337.35

Gefitinib Antineoplastic
EGFR Tyrosine

Kinase

N-linked

morpholine

improves

aqueous

solubility and oral

bioavailability

without

disrupting the

kinase hinge-

binding core.

446.90

Rivaroxaban Anticoagulant Factor Xa

Morpholine-3-

one derivative;

the carbonyl

oxygen and

morpholine

oxygen dictate

the binding

conformation

within the S4

pocket.

435.88

Moclobemide Antidepressant MAO-A Morpholine ring

fits into the

hydrophobic

cavity of MAO-A,

268.74
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positioning the

amide for

reversible

inhibition.

Methodological Evolution: Synthesizing C-
Substituted Morpholines
Synthesizing N-substituted morpholines is trivial (typically achieved via simple Sₙ2 alkylation or

Buchwald-Hartwig amination). In contrast, synthesizing densely functionalized, stereocontrolled

C-substituted morpholines is a significant synthetic challenge [4].

Historically, C-substituted morpholines were derived from the chiral pool (e.g., cyclization of

enantiopure amino alcohols derived from L-serine or L-ephedrine). While reliable, this limits the

structural diversity to naturally occurring stereocenters.

Modern synthetic methodologies have unlocked new pathways:

SnAP/SLAP Reagents: Bode and co-workers developed a formal 4+1+1 radical cyclization

strategy using tin/silicon reagents to build the morpholine ring onto an imine.

Aziridine-Epoxide Heterocoupling: A recent breakthrough allows the annulative

heterocoupling of aziridines and epoxides to synthesize highly substituted, N-unprotected

morpholines via aziridinyl alcohols [5].

Pd-Catalyzed Carboamination: Wolfe et al. developed a highly efficient method for the

asymmetric synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines [6].

Experimental Workflow: Pd-Catalyzed Synthesis of
cis-3,5-Disubstituted Morpholines
To ensure scientific integrity and reproducible results, the following protocol details the Pd-

catalyzed carboamination approach. This method is prioritized because it provides access to

cis-3,5-disubstituted morpholines—a previously inaccessible stereochemical configuration—in

a single, self-validating catalytic step.
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Causality & Reagent Selection:
Catalyst (Pd₂(dba)₃): Serves as the source of Pd(0) necessary for the oxidative addition into

the aryl bromide.

Ligand (e.g., DPEphos or RuPhos): The bidentate nature of the ligand enforces the required

geometry around the palladium center, promoting the critical syn-aminopalladation step over

non-productive β-hydride elimination.

Base (NaOtBu): Deprotonates the amine to facilitate its coordination to the palladium center,

driving the catalytic cycle forward.

Step-by-Step Protocol:
Step 1: Preparation of the O-Allyl Ethanolamine Precursor

Dissolve enantiopure N-Boc amino alcohol (1.0 equiv) in anhydrous DMF under an argon

atmosphere.

Add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Causality: NaH is required to

irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide.

Add allyl bromide (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete when

the starting material (R_f ≈ 0.2) disappears and a new, less polar spot (R_f ≈ 0.6) appears.

Confirm via ¹H NMR (appearance of multiplet at δ 5.8–6.0 ppm for the allyl alkene).

Deprotect the N-Boc group using 4M HCl in dioxane to yield the primary O-allyl

ethanolamine.

Step 2: Pd-Catalyzed Carboamination

In an oven-dried Schlenk tube, combine the O-allyl ethanolamine (1.0 equiv), aryl bromide

(1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (2 mol %), and DPEphos (4 mol %).

Evacuate and backfill the tube with argon three times to ensure the complete removal of

oxygen, which would otherwise poison the Pd(0) catalyst.
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Add anhydrous toluene (to achieve a 0.2 M concentration) and heat the mixture to 105 °C for

12–14 hours.

Self-Validation Check: The reaction mixture will transition from a dark red/purple (Pd(0)

complex) to a yellowish-brown suspension as the catalytic cycle proceeds and NaBr

precipitates.

Step 3: Isolation and Purification

Cool the mixture to room temperature, filter through a pad of Celite to remove palladium

black and inorganic salts, and concentrate under reduced pressure.

Purify via flash column chromatography to isolate the cis-3,5-disubstituted morpholine. The

cis stereochemistry is confirmed by NOESY NMR spectroscopy (strong NOE cross-peaks

between the axial protons at C3 and C5).
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Mechanistic pathway of Pd-catalyzed carboamination to form cis-3,5-disubstituted morpholines.

Conclusion
The evolution of the morpholine scaffold from a simple pharmacokinetic modulator to a

complex, stereodefined core structure represents a major leap in medicinal chemistry. By

mastering advanced synthetic techniques—such as Pd-catalyzed carboamination and

aziridine-epoxide heterocoupling—drug development professionals can access previously

unexplored chemical space. The ability to precisely position substituents on the morpholine ring

allows for the fine-tuning of target affinity, metabolic stability, and overall drug efficacy, ensuring
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that morpholine will remain a privileged scaffold in the pharmaceutical arsenal for decades to

come.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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